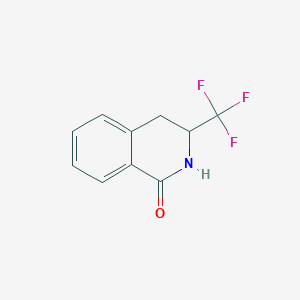

1(2H)-Isoquinolinone, 3,4-dihydro-3-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1(2H)-Isoquinolinone, 3,4-dihydro-3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1(2H)-Isoquinolinone, 3,4-dihydro-3-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Isoquinolinone, 3,4-dihydro-3-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. How can researchers optimize the synthesis of 1(2H)-Isoquinolinone derivatives, specifically targeting the 3-(trifluoromethyl) substituent?

Basic Research Question

Synthetic optimization often involves reagent selection and reaction conditions. For 3-(trifluoromethyl)-substituted derivatives, hydrogenation using platinum dioxide (PtO₂) in absolute ethanol effectively reduces intermediates like 3,4-dihydro-3-(trifluoromethyl)isoquinoline hydrochloride to tetrahydro derivatives . Multi-step procedures may include LiAlH₄-mediated reductions in tetrahydrofuran (THF) followed by cyclization with reagents like thiophene-2-carbimidothioate HI . Yield improvements require strict anhydrous conditions and temperature control (e.g., reflux in ethanol or chloroform).

Q. What analytical methods are recommended for characterizing 1(2H)-Isoquinolinone derivatives, and how can spectral contradictions be resolved?

Basic Research Question

Key techniques include:

- ¹H NMR : To confirm regiochemistry and substituent positions. For example, acetyl or benzoyl groups at position 2 show distinct carbonyl peaks (~170–180 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weights (e.g., m/z 411.156 for trifluoromethyl derivatives) .

- Chiral Chromatography : Supercritical fluid chromatography (SFC) with chiral columns resolves enantiomers, critical for bioactive compounds .

Data Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Repurification via silica gel chromatography or recrystallization, coupled with 2D NMR (COSY, HSQC), can clarify structural ambiguities .

Q. How should researchers design biological assays to evaluate the bioactivity of 3-(trifluoromethyl)-substituted isoquinolinones?

Advanced Research Question

Focus on target-specific assays:

- Enzyme Inhibition : For acetylcholinesterase (AChE) inhibitors, use Ellman’s method to measure IC₅₀ values of derivatives like 2-benzoyl-1,2-dihydroisoquinolin-3(4H)-one .

- Antithrombotic Activity : Platelet aggregation assays (e.g., ADP-induced) validate compounds described in patents for thrombin inhibition .

- Antibacterial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, referencing structural analogs with known activity .

Experimental Design : Include positive controls (e.g., donepezil for AChE) and dose-response curves. Account for the trifluoromethyl group’s metabolic stability by assessing pharmacokinetic parameters (e.g., plasma half-life) in vivo .

Q. What strategies enable enantiomeric separation of 1(2H)-Isoquinolinone derivatives with chiral centers?

Advanced Research Question

Chiral resolution methods include:

- SFC with Polysaccharide Columns : Use columns like Chiralpak® IA/IB to separate enantiomers of 2-acetyl- or 2-benzoyl-substituted derivatives .

- Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) and crystallize .

- Dynamic Kinetic Resolution (DKR) : Employ asymmetric catalysts (e.g., Ru-BINAP) during hydrogenation to favor a single enantiomer .

Q. How do structural modifications at positions 2 and 6 influence the pharmacological activity of 3-(trifluoromethyl)isoquinolinones?

Advanced Research Question

- Position 2 : Acylation (e.g., acetyl, benzoyl) enhances AChE inhibition. For example, 2-benzoyl derivatives show IC₅₀ values <10 µM due to improved hydrophobic interactions .

- Position 6 : Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase metabolic stability but may reduce solubility. Hydroxyl or methoxy groups improve water solubility but require protection during synthesis .

- Trifluoromethyl Effects : The -CF₃ group enhances bioavailability by reducing oxidative metabolism and improving membrane permeability .

Q. What synthetic routes address regioselectivity challenges in dihydroisoquinolinone cyclization?

Advanced Research Question

Regioselectivity is controlled by:

- Lewis Acid Catalysts : AlCl₃ or BF₃·Et₂O directs electrophilic substitution to the para position during Friedel-Crafts acylations .

- Protecting Groups : Temporary protection of reactive amines (e.g., Boc groups) prevents undesired side reactions during cyclization .

- Microwave-Assisted Synthesis : Accelerates ring-closing steps, minimizing side products (e.g., dimerization) .

Q. How can computational methods aid in predicting the reactivity of 3-(trifluoromethyl)isoquinolinones?

Advanced Research Question

- DFT Calculations : Predict reaction pathways (e.g., transition states for hydrogenation) using Gaussian or ORCA software .

- Molecular Docking : Screen derivatives against target proteins (e.g., AChE) using AutoDock Vina to prioritize synthesis .

- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity to guide structural optimization .

Properties

Molecular Formula |

C10H8F3NO |

|---|---|

Molecular Weight |

215.17 g/mol |

IUPAC Name |

3-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(15)14-8/h1-4,8H,5H2,(H,14,15) |

InChI Key |

YEQNAFFJAWTAKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)C2=CC=CC=C21)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.